molecular formula C16H22ClN3O B12004318 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide

7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide

Cat. No.: B12004318
M. Wt: 307.82 g/mol
InChI Key: PUIGTVNLOQZPPB-UHFFFAOYSA-N
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Description

7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is a synthetic organic compound with the molecular formula C16H22ClN3O and a molecular weight of 307.82 g/mol . This compound is characterized by a quinoline core structure substituted with a chloro group at the 7-position and a diethylamino propyl group at the 3-position, along with an amine oxide functional group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Chlorination: The quinoline core is then chlorinated at the 7-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Substitution with Diethylamino Propyl Group: The chlorinated quinoline is reacted with 3-(diethylamino)propylamine under basic conditions to introduce the diethylamino propyl group.

    Oxidation: Finally, the amine group at the 1-position is oxidized to an amine oxide using hydrogen peroxide (H2O2) or a similar oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the amine oxide group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction of the amine oxide group can revert it to the corresponding amine.

    Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of higher N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.

    Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.

Medicine

    Antimalarial Research: Investigated for its potential antimalarial activity due to its structural similarity to quinoline-based antimalarials.

    Cancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Pharmaceuticals: Employed in the development of pharmaceutical compounds due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the amine oxide group can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial and antiparasitic agent with a related structure.

    Primaquine: An antimalarial drug with a similar mechanism of action.

Uniqueness

7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is unique due to its specific substitution pattern and the presence of the amine oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-N,N-diethylpropan-1-amine

InChI

InChI=1S/C16H22ClN3O/c1-3-19(4-2)10-5-9-18-15-8-11-20(21)16-12-13(17)6-7-14(15)16/h6-8,11-12,21H,3-5,9-10H2,1-2H3

InChI Key

PUIGTVNLOQZPPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN=C1C=CN(C2=C1C=CC(=C2)Cl)O

Origin of Product

United States

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